cis-2,3-PDA Exhibits 10-Fold Higher Neurotoxic Threshold than trans-2,3-PDA Following Intrastriatal Injection in Rat Brain
In a direct head-to-head comparison of excitotoxic potency in adult rat striatum, the threshold dose for axon-sparing neuronal degeneration was 120 nmol for cis-2,3-piperidine dicarboxylate, compared to only 12 nmol for trans-2,3-piperidine dicarboxylate [1]. Quinolinic acid exhibited an intermediate threshold of 24 nmol [1]. This 10-fold difference in neurotoxic threshold quantifies the significantly reduced excitotoxic liability of the cis isomer relative to its trans counterpart, despite both being active in this model [1].
| Evidence Dimension | Neurotoxic Threshold Dose for Axon-Sparing Neuronal Degeneration |
|---|---|
| Target Compound Data | 120 nmol |
| Comparator Or Baseline | trans-2,3-piperidine dicarboxylate: 12 nmol; Quinolinic acid: 24 nmol |
| Quantified Difference | 10-fold higher threshold vs. trans-2,3-PDA; 5-fold higher vs. quinolinic acid |
| Conditions | Intrastriatal infusion in adult rat; assessed by light microscopy and neurochemical methods |
Why This Matters
This 10-fold higher neurotoxic threshold indicates that cis-2,3-PDA provides a wider experimental safety margin for in vivo studies requiring glutamate receptor modulation without the severe neurodegenerative consequences associated with trans-2,3-PDA.
- [1] Foster, A. C., Collins, J. F., & Schwarcz, R. (1983). On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds. Neuropharmacology, 22(12A), 1331–1342. View Source
